1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methylphenyl group at position 1 and a 2-methylpropyl (isobutyl) amine substituent at position 3. This scaffold is of interest due to its structural similarity to kinase inhibitors and antiproliferative agents.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11(2)8-17-15-14-9-20-21(16(14)19-10-18-15)13-6-4-5-12(3)7-13/h4-7,9-11H,8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXDYHMYEOMKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylhydrazine with 2-methylpropanal to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Cancer Therapy
1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results as an anticancer agent. In vitro studies indicate its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound acts by inhibiting specific kinases involved in cell cycle regulation and apoptosis.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.5 | Inhibition of cyclin-dependent kinases (CDKs) |
| HCT-116 | 7.2 | Inhibition of p38 MAPK |
Kinase Inhibition
The compound is recognized for its selective inhibition of cyclin-dependent kinases (CDKs) and p38 mitogen-activated protein kinases (MAPKs). These kinases play crucial roles in cell proliferation and inflammatory responses, making this compound a candidate for targeted therapies.
Case Study: Kinase Selectivity
A study demonstrated that 1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine selectively inhibited CDK2 over CDK1, suggesting its potential for minimizing side effects associated with broader-spectrum kinase inhibitors .
Synthesis and Production
The synthesis of 1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes the condensation of 3-methylphenylhydrazine with 2-methylpropanal to form an intermediate hydrazone, which is then cyclized to yield the desired product.
Table 2: Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Condensation | 3-Methylphenylhydrazine + 2-Methylpropanal |
| Cyclization | Triethyl orthoformate |
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation .
Comparison with Similar Compounds
Substituent Variations at Position 1
The 3-methylphenyl group in the target compound contrasts with substituents in analogs:
- Chlorophenyl/Chlorostyryl Groups : Compounds like S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) in and b (N-(4-chlorobenzyl)-1-(4-chlorostyryl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) in feature electron-withdrawing chloro groups. These enhance binding affinity to kinases (e.g., S29's IC₅₀ of 5.74 ng/mL in neuroblastoma cells) but may reduce solubility .
- Bulkier Aromatic Systems : NA-PP1 (1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) in and incorporates a naphthyl group, improving selectivity for analog-sensitive kinases but increasing steric hindrance .
Substituent Variations at Position 4 (Amine Group)
The 2-methylpropyl (isobutyl) amine in the target compound differs from:
- Benzyl/Phenethyl Groups : N-(furan-2-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () and N-benzyl derivatives () exhibit aromatic amines, which may enhance π-π interactions but limit metabolic stability .
- Methoxyethyl Chains : 1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () introduces polarity, improving aqueous solubility but possibly reducing membrane permeability .
- Branched Alkyl Chains : 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines () show that branching (e.g., isopropyl) enhances kinase selectivity (e.g., RET kinase inhibition at 100 nM) .
Key Insight : The isobutyl group in the target compound may offer favorable pharmacokinetics, combining moderate hydrophobicity for cell penetration and stability against oxidative metabolism.
Biological Activity
1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHN
- Molecular Weight : 244.29 g/mol
- IUPAC Name : 1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, particularly FLT3 kinase associated with acute myeloid leukemia (AML) .
- Antimicrobial Activity : Research indicates that pyrazolo[3,4-d]pyrimidines possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance:
- A study demonstrated that derivatives of this compound effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Effects
The compound has shown promise as an antimicrobial agent:
- In vitro assays revealed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Case Study 1: FLT3 Kinase Inhibition
A notable case study focused on the compound's role as a FLT3 kinase inhibitor. The study involved:
- Objective : To evaluate the efficacy of 1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against FLT3-ITD positive AML.
- Methodology : Cell viability assays were conducted using AML cell lines treated with varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC value indicating potent inhibition.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of the compound:
- Objective : To determine the minimum inhibitory concentration (MIC) against selected bacterial strains.
- Methodology : Standard broth microdilution techniques were employed.
- Results : The compound displayed significant antibacterial activity with MIC values comparable to established antibiotics.
Data Table
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of a pyrazolo[3,4-d]pyrimidine precursor with 2-methylpropyl halide in dry acetonitrile under reflux conditions, followed by recrystallization from acetonitrile (yield optimization requires strict moisture control). Intermediate purification through column chromatography using dichloromethane/hexane gradients may be employed .
Q. Which spectroscopic techniques confirm its structural integrity?
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.8 ppm, methyl groups at δ 2.1–2.3 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .
Q. What purification methods are used post-synthesis?
Recrystallization from polar solvents like acetonitrile or ethanol is standard. For example, cooling hot saturated solutions to precipitate pure crystals, achieving >95% purity (HPLC) .
Q. What storage conditions ensure stability?
Store at -20°C under inert atmosphere (N₂/Ar) to prevent degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the amine group .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield?
Q. How to resolve discrepancies in NMR/data interpretation?
Q. Can computational methods guide derivative design?
Yes. Quantum chemical calculations (e.g., reaction path searches) predict regioselectivity in substitutions. For instance, identifying energy barriers for N- vs. O-alkylation pathways reduces trial-and-error experimentation .
Q. How do structural modifications influence bioactivity?
Q. What factors govern regioselectivity in substitution reactions?
- Steric Hindrance : Bulky substituents on the pyrazolo[3,4-d]pyrimidine core favor substitution at less hindered positions (e.g., N- over O-alkylation) .
- Electronic Effects : Electron-rich aryl groups direct electrophilic attacks to specific nitrogen atoms in the heterocyclic ring .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
